N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features an indole and a phthalazine moiety. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phthalazine moiety is also notable for its presence in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Phthalazine: The brominated indole is coupled with a phthalazine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromo group.
Substitution: Substituted derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde: Another indole derivative with a bromo group.
4-Hydroxyphthalazine: A simpler phthalazine derivative.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to the combination of the indole and phthalazine moieties, which may confer distinct biological activities and chemical properties compared to its individual components .
Properties
Molecular Formula |
C20H17BrN4O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-5-6-18-13(11-14)7-9-25(18)10-8-22-19(26)12-17-15-3-1-2-4-16(15)20(27)24-23-17/h1-7,9,11H,8,10,12H2,(H,22,26)(H,24,27) |
InChI Key |
ZTACKQSKHVVCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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